molecular formula C9H8Cl2O3 B14751309 6,7-Dichloro-1,4-benzodioxan-2-methanol CAS No. 2164-37-6

6,7-Dichloro-1,4-benzodioxan-2-methanol

Cat. No.: B14751309
CAS No.: 2164-37-6
M. Wt: 235.06 g/mol
InChI Key: YSKZPQPJOWLVSP-UHFFFAOYSA-N
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Description

6,7-Dichloro-1,4-benzodioxan-2-methanol is a chemical compound with the molecular formula C9H8Cl2O3 It is characterized by the presence of two chlorine atoms, a benzodioxane ring, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of chlorine in ethanol and acetic acid, followed by purification steps involving solvents like ethyl acetate and methanol .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient chlorination techniques and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-1,4-benzodioxan-2-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to remove chlorine atoms or modify the benzodioxane ring.

    Substitution: Chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6,7-Dichloro-1,4-benzodioxan-2-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dichloro-1,4-benzodioxan-2-methanol involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms and the benzodioxane ring allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: Lacks the chlorine atoms and methanol group, making it less reactive in certain chemical reactions.

    6,7-Dichloro-1,4-benzodioxane: Similar structure but without the methanol group, affecting its solubility and reactivity.

    2,3-Dihydro-1,4-benzodioxin: Different substitution pattern, leading to variations in chemical behavior and applications.

Uniqueness

6,7-Dichloro-1,4-benzodioxan-2-methanol is unique due to the combination of chlorine atoms and a methanol group on the benzodioxane ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Properties

CAS No.

2164-37-6

Molecular Formula

C9H8Cl2O3

Molecular Weight

235.06 g/mol

IUPAC Name

(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol

InChI

InChI=1S/C9H8Cl2O3/c10-6-1-8-9(2-7(6)11)14-5(3-12)4-13-8/h1-2,5,12H,3-4H2

InChI Key

YSKZPQPJOWLVSP-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC(=C(C=C2O1)Cl)Cl)CO

Origin of Product

United States

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